molecular formula C9H14N2O B3371301 1-N-(2-methoxyethyl)benzene-1,4-diamine CAS No. 66566-48-1

1-N-(2-methoxyethyl)benzene-1,4-diamine

Cat. No.: B3371301
CAS No.: 66566-48-1
M. Wt: 166.22 g/mol
InChI Key: XCJRRZLPXALCIP-UHFFFAOYSA-N
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Description

1-N-(2-methoxyethyl)benzene-1,4-diamine is an organic compound with the molecular formula C9H14N2O It is a derivative of benzene-1,4-diamine, where one of the amino groups is substituted with a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-N-(2-methoxyethyl)benzene-1,4-diamine can be synthesized through several methods. One common approach involves the reaction of benzene-1,4-diamine with 2-methoxyethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the catalyst facilitating the substitution of the amino group with the 2-methoxyethyl group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-N-(2-methoxyethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form the corresponding amines.

    Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-N-(2-methoxyethyl)benzene-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-N-(2-methoxyethyl)benzene-1,4-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins.

Comparison with Similar Compounds

    Benzene-1,4-diamine: The parent compound, which lacks the 2-methoxyethyl substitution.

    N-methylbenzene-1,4-diamine: A derivative with a methyl group instead of the 2-methoxyethyl group.

    N-ethylbenzene-1,4-diamine: Another derivative with an ethyl group.

Uniqueness: 1-N-(2-methoxyethyl)benzene-1,4-diamine is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-N-(2-methoxyethyl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-12-7-6-11-9-4-2-8(10)3-5-9/h2-5,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJRRZLPXALCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388517
Record name 1,4-Benzenediamine, N-(2-methoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66566-48-1
Record name 1,4-Benzenediamine, N-(2-methoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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